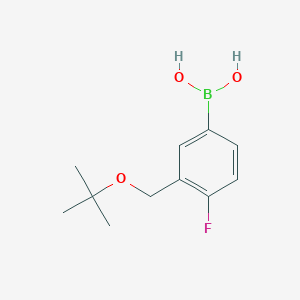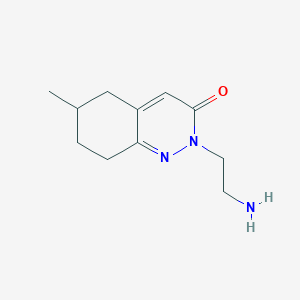
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Vue d'ensemble
Description
2-(2-Aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one, commonly referred to as 2-AE-6-MTHC, is a synthetic compound discovered in the 1960s that has generated significant scientific interest in recent years. It is a member of the cinnolinone family, which is a group of compounds that possess a variety of pharmacological properties. The structure of 2-AE-6-MTHC is unique and its synthesis is complex, making it a valuable research tool for scientists.
Applications De Recherche Scientifique
Biomedical Research: Peptide Nucleic Acid (PNA) Conjugates
In biomedical research, this compound is a key intermediate in the synthesis of peptide nucleic acid (PNA) oligonucleotide conjugates . These conjugates are of significant interest due to their potential as antigene agents and molecular sensors. PNAs mimic the structure of DNA and can bind to specific sequences, making them useful for gene regulation and molecular diagnostics.
Diagnostic Field: Molecular Probes
The same properties that make PNAs valuable in biomedical research also lend themselves to diagnostic applications . PNAs can be used to create molecular probes that bind to specific DNA or RNA sequences, allowing for the detection of various diseases and genetic disorders.
Therapeutics: Antigene Agents
In therapeutics, PNAs synthesized using this compound can act as antigene agents . They can bind to specific sequences of nucleic acids within cells, potentially inhibiting the expression of genes associated with diseases, offering a pathway for targeted gene therapy.
Biochemistry: Synthetic Applications
The compound is utilized in various synthetic applications within biochemistry, particularly in the synthesis of PNA monomers . These monomers can be assembled into PNAs with specific sequences for research or therapeutic purposes.
Pharmacology: Drug Development
In pharmacology, the compound’s role as an intermediate in PNA synthesis can contribute to drug development efforts . PNAs have the potential to be developed into drugs that can modulate biological processes at the genetic level.
Biotechnology: Genetic Engineering Tools
Finally, in the field of biotechnology, this compound aids in creating tools for genetic engineering . By enabling the synthesis of PNAs, it supports the development of techniques for precise genetic modifications, which can be applied in areas such as agriculture, microbial engineering, and gene therapy.
Mécanisme D'action
Mode of Action
The mode of action of 2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be investigated.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-2-3-10-9(6-8)7-11(15)14(13-10)5-4-12/h7-8H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBRBTXDCZDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



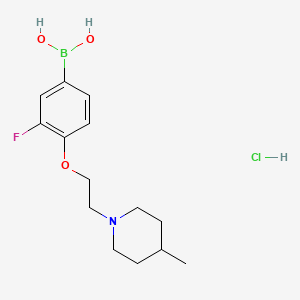
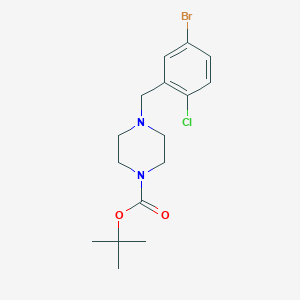

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)


![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)


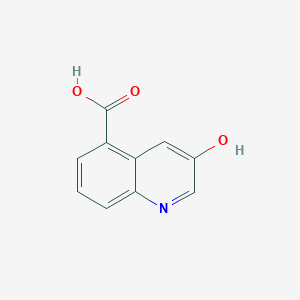
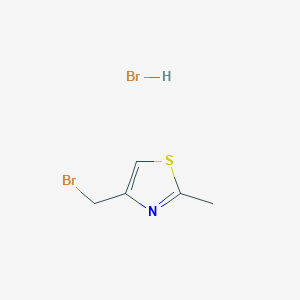
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)

